tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane is an organosilicon compound that features a tert-butyl group, an iodo-substituted oxolane ring, and a dimethylsilane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of tert-butyl(chloro)dimethylsilane with an appropriate oxolane derivative under controlled conditions . The reaction typically requires the use of a base such as imidazole and a solvent like methylene chloride. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or other atoms in the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane under controlled temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the iodooxolane ring and dimethylsilane moiety participate in various chemical interactions. These interactions can influence the reactivity and stability of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly useful in specialized synthetic applications and research studies .
Eigenschaften
Molekularformel |
C10H21IO2Si |
---|---|
Molekulargewicht |
328.26 g/mol |
IUPAC-Name |
tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H21IO2Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
RIINUWHDCFYKLN-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1COC[C@H]1I |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1COCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.